2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyrazine 2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyrazine
Brand Name: Vulcanchem
CAS No.: 2198425-43-1
VCID: VC4282145
InChI: InChI=1S/C17H17F3N4O2/c18-17(19,20)14-2-1-3-15(23-14)26-11-12-4-8-24(9-5-12)16(25)13-10-21-6-7-22-13/h1-3,6-7,10,12H,4-5,8-9,11H2
SMILES: C1CN(CCC1COC2=CC=CC(=N2)C(F)(F)F)C(=O)C3=NC=CN=C3
Molecular Formula: C17H17F3N4O2
Molecular Weight: 366.344

2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyrazine

CAS No.: 2198425-43-1

Cat. No.: VC4282145

Molecular Formula: C17H17F3N4O2

Molecular Weight: 366.344

* For research use only. Not for human or veterinary use.

2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyrazine - 2198425-43-1

Specification

CAS No. 2198425-43-1
Molecular Formula C17H17F3N4O2
Molecular Weight 366.344
IUPAC Name pyrazin-2-yl-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone
Standard InChI InChI=1S/C17H17F3N4O2/c18-17(19,20)14-2-1-3-15(23-14)26-11-12-4-8-24(9-5-12)16(25)13-10-21-6-7-22-13/h1-3,6-7,10,12H,4-5,8-9,11H2
Standard InChI Key FURDEFUGUAFUKG-UHFFFAOYSA-N
SMILES C1CN(CCC1COC2=CC=CC(=N2)C(F)(F)F)C(=O)C3=NC=CN=C3

Introduction

2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyrazine is a complex organic compound featuring a pyrazine ring, a piperidine ring, and a trifluoromethyl group attached to a pyridine moiety. This compound belongs to the class of heterocyclic compounds, which are significant in medicinal chemistry and material science due to their diverse biological activities and potential therapeutic applications.

Synthesis

The synthesis of 2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyrazine typically involves several key steps, often requiring precise control over reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Continuous flow reactors are increasingly used in industrial settings to enhance efficiency and safety by allowing better control over reaction parameters and minimizing exposure to hazardous materials.

Chemical Reactions

This compound can participate in various chemical reactions, including nucleophilic substitution, which is critical for modifying its structure for specific applications in drug development or material science. Common reagents for these reactions include oxidizing agents and polar solvents.

Mechanism of Action

The mechanism of action for 2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyrazine primarily involves its interaction with biological targets. Compounds with similar structures exhibit significant biological activity, suggesting that this compound may also have promising pharmacological properties.

Applications

The applications of 2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyrazine are diverse, particularly in medicinal chemistry and material science. Its potential therapeutic applications are being explored due to its activity in biological systems.

Additional Resources:

  • PubChem: For detailed chemical structures and identifiers.

  • Science.gov: For broader topics related to heterocyclic compounds and their conformations.

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